2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide
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Overview
Description
2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound belongs to the class of thiazolo[2,3-c][1,2,4]triazoles, which are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction is performed in acetone at room temperature in the presence of a base such as sodium acetate (NaOAc) or sodium carbonate (Na2CO3). The resulting thioethers are then transformed into the corresponding thiazolo[2,3-c][1,2,4]triazoles under acidic conditions using sulfuric acid or acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with NaBH4 can produce thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methylpropanamide
- N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide
- N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-dimethoxybenzamide
Uniqueness
2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to similar compounds, it may exhibit higher potency or selectivity towards certain biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-2-11(10-6-4-3-5-7-10)12(19)15-13-16-17-14-18(13)8-9-20-14/h3-7,11H,2,8-9H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAAZSIUNLWCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NN=C3N2CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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